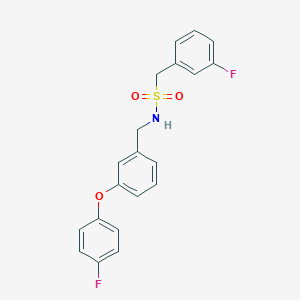![molecular formula C10H8ClN3O2 B2810561 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2279124-08-0](/img/structure/B2810561.png)
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C16H13O2N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” can be represented by the SMILES stringClCC1=NC(C2=CC=CC(C(NCC3=CC=CC=N3)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group . Physical And Chemical Properties Analysis
“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a solid substance . Its molecular weight is 333.81 . The compound’s empirical formula is C16H13O2N4Cl1 .Aplicaciones Científicas De Investigación
Cancer Therapy
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide derivatives have been explored for their potential in cancer therapy. Specifically, derivatives containing a substituted five-membered heteroaryl ring have shown promise as RET kinase inhibitors, a target in cancer treatment. Compound I-8, which contains 1,2,4-oxadiazole, has demonstrated significant inhibition of RET kinase activity at both the molecular and cellular levels, effectively inhibiting cell proliferation driven by RET wildtype and gatekeeper mutation (Han et al., 2016).
Alkaline Phosphatase Inhibition
Novel bi-heterocyclic benzamides incorporating 1,2,4-oxadiazole have been synthesized and shown to inhibit alkaline phosphatase. These molecules have demonstrated potent inhibitory effects and are considered non-toxic, making them potential candidates for regulating normal calcification of bones and teeth (Abbasi et al., 2019).
Nematocidal Activity
1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown effective nematocidal activities. Specific compounds have demonstrated higher effectiveness than commercial agents in controlling Bursaphelenchus xylophilus, a significant pest in forestry (Liu et al., 2022).
Antitubercular Activity
Derivatives of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide have been evaluated for their antitubercular activities. Some of these compounds have exhibited promising activity against Mycobacterium tuberculosis, indicating their potential as lead molecules in antitubercular drug development (Nayak et al., 2016).
Antioxidant Activity
Functionalized 1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant properties. Among them, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and related compounds showed excellent antioxidant activity and protection against DNA damage, indicating their potential use in oxidative stress-related conditions (Bondock et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXISGONIADRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)
![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)

![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)
![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)
![N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2810491.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)

